
2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride: is an organic compound with the molecular formula C₇H₁₂FNO It is a derivative of aziridine, a three-membered nitrogen-containing ring, and is characterized by the presence of four methyl groups and a carbonyl fluoride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride typically involves the reaction of 2,2,3,3-tetramethylaziridine with a fluorinating agent. One common method is the reaction of 2,2,3,3-tetramethylaziridine with phosgene (carbonyl chloride) in the presence of a base such as triethylamine, followed by treatment with a fluorinating agent like hydrogen fluoride or a fluoride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The carbonyl fluoride group can be attacked by nucleophiles, leading to the formation of substituted products.
Ring-opening reactions: The aziridine ring can be opened by nucleophiles, resulting in the formation of amine derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols can be used under mild conditions.
Ring-opening reactions: Nucleophiles like water, alcohols, or amines can be employed, often in the presence of a catalyst or under acidic or basic conditions.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substituted products: Depending on the nucleophile used, various substituted derivatives can be formed.
Amine derivatives: Ring-opening reactions typically yield amine derivatives.
Oxidation and reduction products: These reactions can lead to the formation of different oxidation states or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine: The compound’s ability to undergo ring-opening reactions makes it useful in the synthesis of biologically active molecules. It can be used to create amine derivatives that may have pharmaceutical applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the development of new products and processes.
Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride involves its reactivity with nucleophiles. The carbonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products. Additionally, the aziridine ring can be opened by nucleophiles, resulting in the formation of amine derivatives. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Aziridine: The parent compound, which lacks the methyl groups and carbonyl fluoride group.
2,2,3,3-Tetramethylaziridine: Similar structure but without the carbonyl fluoride group.
1-Aziridinecarbonyl chloride: Similar structure but with a carbonyl chloride group instead of carbonyl fluoride.
Uniqueness: 2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride is unique due to the presence of both the highly reactive carbonyl fluoride group and the sterically hindered aziridine ring. This combination of features allows for a wide range of chemical reactions and applications that are not possible with simpler aziridine derivatives.
Eigenschaften
CAS-Nummer |
73867-19-3 |
|---|---|
Molekularformel |
C7H12FNO |
Molekulargewicht |
145.17 g/mol |
IUPAC-Name |
2,2,3,3-tetramethylaziridine-1-carbonyl fluoride |
InChI |
InChI=1S/C7H12FNO/c1-6(2)7(3,4)9(6)5(8)10/h1-4H3 |
InChI-Schlüssel |
BTTCKKDDPREBEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(N1C(=O)F)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


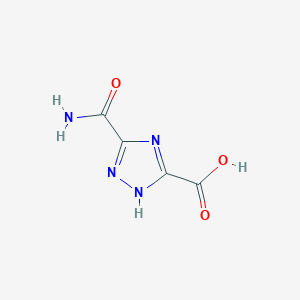
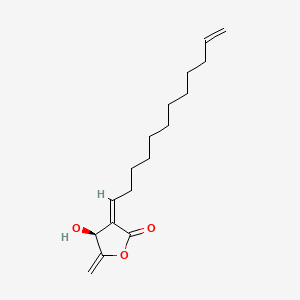
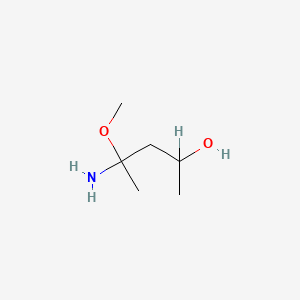




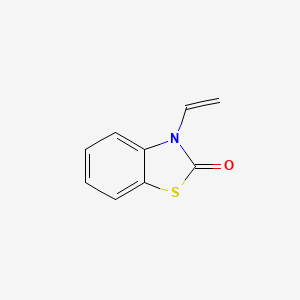
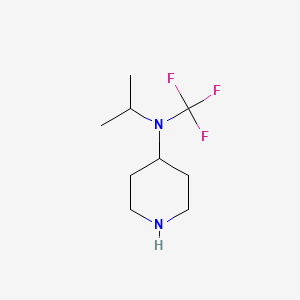
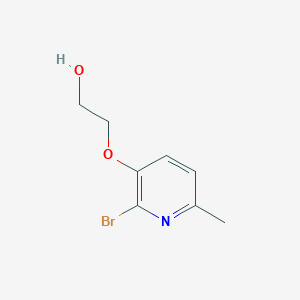
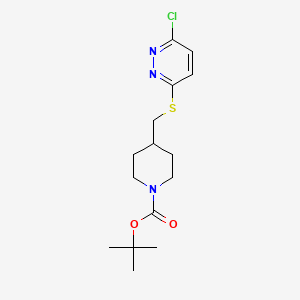
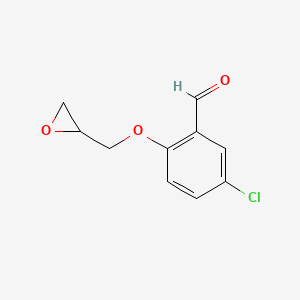
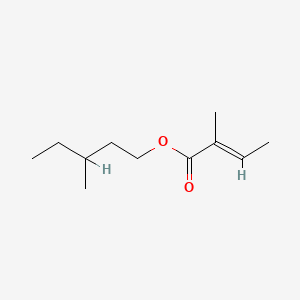
![2-Chloro-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13949389.png)
